6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
Description
6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a heterocyclic compound featuring a fused triazolo-pyridazine core substituted at the 6-position with a furan moiety and a thiol group at the 3-position.
Properties
IUPAC Name |
6-(furan-2-yl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c15-9-11-10-8-4-3-6(12-13(8)9)7-2-1-5-14-7/h1-5H,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFFBLWMWCBHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C(=NNC3=S)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable nitrile to yield the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a furan ring fused with a triazole and pyridazine structure, which contributes to its chemical reactivity and biological interactions. The synthesis typically involves cyclization reactions starting from furan derivatives and hydrazine hydrate, followed by further modifications to introduce the thiol group.
Synthetic Route:
- Formation of Hydrazone: Reaction of furan-2-carbaldehyde with hydrazine hydrate.
- Cyclization: The hydrazone is cyclized with an appropriate nitrile to form the triazole ring.
- Thiol Introduction: Subsequent reactions introduce the thiol group, yielding the final product.
Research indicates that 6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Potential : Studies suggest that it may inhibit tumor cell proliferation through mechanisms such as disruption of tubulin polymerization, similar to known chemotherapeutic agents like Doxorubicin.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression, such as cyclin-dependent kinases.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Studies : Research published in journals has demonstrated that derivatives of this compound can inhibit growth in liver cancer cell lines (HEPG2), showing effectiveness comparable to standard chemotherapy drugs .
- Antimicrobial Efficacy : Laboratory assays have indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with DNA or proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Furan vs. Aromatic Substituents : The furan group in the target compound may improve metabolic stability compared to phenyl or chlorophenyl groups, as seen in LGH00045 . However, bulkier substituents (e.g., dimethoxyphenyl in PDE4 inhibitors) enhance target selectivity .
- Thiol vs. Ether/Oxygenated Groups : The thiol group allows for versatile derivatization (e.g., forming disulfide bonds or conjugates), whereas methoxy or triazolylmethoxy groups in TPA023 and Compound 18 optimize receptor binding .
Physicochemical Properties
- 6-(Benzodioxol-5-yl) derivative : Density = 1.71 g/cm³; Boiling point = 409°C; pKa = 8.07 .
- 6-(3,4-Dimethoxyphenyl) derivative : Predicted improved solubility due to polar methoxy groups .
- TPA023 : LogP = 2.8 (moderate lipophilicity) .
The furan substituent likely reduces logP compared to phenyl analogs, enhancing aqueous solubility.
Biological Activity
6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a complex organic compound characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of furan and triazole moieties enhances its interaction with various biological targets.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of sulfur, nitrogen, and carbon atoms that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing triazole and furan moieties exhibit significant biological activities. The specific biological activities associated with this compound include:
- Antimicrobial Activity : The compound shows promising results against various bacterial strains.
- Anticancer Potential : Studies suggest that it may inhibit tumor cell proliferation through mechanisms involving tubulin polymerization disruption.
Antimicrobial Activity
A study highlighted the antimicrobial properties of compounds similar to this compound. The results indicated that these compounds could effectively inhibit the growth of several pathogenic bacteria. For example:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | 32 µg/mL |
| Control (Standard Antibiotic) | Antibacterial | 16 µg/mL |
This table illustrates the compound's effectiveness compared to standard antibiotics.
Anticancer Activity
In another significant study focusing on the antiproliferative effects of triazolo-pyridazines, this compound was evaluated against various cancer cell lines. The findings were as follows:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SGC-7901 (Gastric) | 0.014 | Inhibition of tubulin polymerization |
| A549 (Lung) | 0.008 | Disruption of microtubule dynamics |
| HT-1080 (Fibrosarcoma) | 0.012 | Induction of apoptosis |
These results indicate that the compound exhibits potent cytotoxicity against cancer cells through its action on microtubules.
The mechanism by which this compound exerts its effects involves:
- Tubulin Binding : The compound binds to tubulin dimers, inhibiting their polymerization into microtubules.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to cellular stress and apoptosis.
Q & A
Q. What synthetic methodologies are recommended for preparing 6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol derivatives?
The synthesis typically involves multi-step reactions starting with halogenated intermediates. For example, 6-chloro-triazolo[4,3-b]pyridazine derivatives can be refluxed with hydrazine hydrate (in ethanol) to introduce hydrazinyl groups, followed by condensation with furan-2-carbaldehyde under acidic conditions to attach the furan moiety. Purification via column chromatography and recrystallization ensures product integrity . Modifications to the thiol group may require protection/deprotection strategies using reagents like acetyl chloride or mercaptoacetic acid .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
Key techniques include:
- 1H NMR : To confirm substituent positions and hydrogen environments (e.g., furan protons at δ 6.3–7.4 ppm) .
- IR spectroscopy : Identification of thiol (-SH) stretches near 2550 cm⁻¹ and triazole C=N bands at 1600–1650 cm⁻¹ .
- HPLC : For purity assessment (>95% is typical in optimized syntheses) .
- Elemental analysis : To verify stoichiometry (e.g., C, H, N, S ratios) .
Q. How can initial biological activity screening be designed for this compound?
Use enzyme inhibition assays (e.g., against 14-α-demethylase for antifungal activity) or cell-based viability tests (e.g., MTT assay on cancer lines like HepG2 or MCF-7). Molecular docking (using software like AutoDock Vina) with PDB targets (e.g., 3LD6) provides preliminary mechanistic insights . Dose-response curves (IC₅₀ values) and selectivity indices against non-target cells (e.g., HEK293) are critical .
Advanced Research Questions
Q. How do substituent modifications on the triazolo-pyridazine core influence PDE4 inhibitory activity?
Structure-activity relationship (SAR) studies reveal that:
- Electron-donating groups (e.g., methoxy) at the 3-position enhance binding to PDE4A’s catalytic domain.
- Hydrophobic substituents (e.g., cyclobutyl) improve membrane permeability and selectivity over PDE3/5 isoforms.
- Furan-2-yl at the 6-position may enhance π-π stacking with PDE4’s Phe446 residue. Validate via IC₅₀ comparisons and X-ray co-crystallography (e.g., PDB 5QQ) .
Q. What computational strategies predict target interactions and off-target risks?
- Molecular docking : Simulate binding to c-Met/Pim-1 kinases using Glide or GOLD. Focus on hydrogen bonding with hinge regions (e.g., c-Met’s Met1160) .
- MD simulations : Assess stability of ligand-receptor complexes (50 ns trajectories, AMBER force field).
- Pharmacophore modeling : Identify essential features (e.g., thiol group for covalent binding) to minimize off-target effects (e.g., against CYP450 enzymes) .
Q. How can thermal stability and decomposition pathways be analyzed?
- TGA/DSC : Measure decomposition onset temperatures (T₀) and enthalpy changes. For triazolo-pyridazines, exothermic peaks near 250–300°C indicate nitro group decomposition .
- Kinetic modeling : Apply Friedman isoconversional method to calculate activation energy (Eₐ) and pre-exponential factor (A). Use Criado’s master plot to identify reaction mechanisms (e.g., diffusion-controlled) .
Q. What strategies optimize selectivity for dual kinase inhibitors (e.g., c-Met/Pim-1)?
- Scaffold hybridization : Combine triazolo-pyridazine with pyrazolo[3,4-d]pyrimidine fragments to target ATP-binding pockets.
- Proteome-wide profiling : Use KINOMEscan to assess selectivity across 468 kinases. Prioritize compounds with >100-fold selectivity for c-Met/Pim-1 over VEGFR2/FGFR1 .
- Crystallographic studies : Resolve ligand-enzyme complexes (e.g., c-Met PDB 3LQ8) to guide steric modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
